molecular formula C12H12N2O2 B13912410 Methyl 1-(pyridin-4-ylmethyl)-1H-pyrrole-2-carboxylate

Methyl 1-(pyridin-4-ylmethyl)-1H-pyrrole-2-carboxylate

Cat. No.: B13912410
M. Wt: 216.24 g/mol
InChI Key: WLCLLEMWOSVIPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-(pyridin-4-ylmethyl)-1H-pyrrole-2-carboxylate is a heterocyclic compound that features a pyrrole ring substituted with a pyridin-4-ylmethyl group and a methyl ester group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(pyridin-4-ylmethyl)-1H-pyrrole-2-carboxylate typically involves the reaction of pyrrole derivatives with pyridine-based reagents. One common method involves the alkylation of pyrrole with 4-(bromomethyl)pyridine in the presence of a base, followed by esterification with methanol and a suitable catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(pyridin-4-ylmethyl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The pyrrole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohols .

Scientific Research Applications

Methyl 1-(pyridin-4-ylmethyl)-1H-pyrrole-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 1-(pyridin-4-ylmethyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-(pyridin-4-ylm

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

methyl 1-(pyridin-4-ylmethyl)pyrrole-2-carboxylate

InChI

InChI=1S/C12H12N2O2/c1-16-12(15)11-3-2-8-14(11)9-10-4-6-13-7-5-10/h2-8H,9H2,1H3

InChI Key

WLCLLEMWOSVIPQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CN1CC2=CC=NC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.